3-Chloro-4,5-diethoxyphenylboronic acid
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Overview
Description
3-Chloro-4,5-diethoxyphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with chlorine and ethoxy groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4,5-diethoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron and a palladium catalyst under mild conditions . The reaction proceeds as follows:
Aryl Halide Activation: The aryl halide (3-Chloro-4,5-diethoxyphenyl chloride) is activated by the palladium catalyst.
Transmetalation: The activated aryl halide reacts with bis(pinacolato)diboron to form the boronic ester.
Hydrolysis: The boronic ester is hydrolyzed to yield the boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4,5-diethoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
3-Chloro-4,5-diethoxyphenylboronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-diethoxyphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethoxy substituents, making it less sterically hindered.
3-Chloro-4-methylphenylboronic Acid: Similar in structure but with a methyl group instead of ethoxy groups.
4,5-Dimethoxyphenylboronic Acid: Similar but with methoxy groups instead of ethoxy groups.
Uniqueness: 3-Chloro-4,5-diethoxyphenylboronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of both chlorine and ethoxy groups can provide steric and electronic effects that are beneficial in certain synthetic applications .
Properties
IUPAC Name |
(3-chloro-4,5-diethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BClO4/c1-3-15-9-6-7(11(13)14)5-8(12)10(9)16-4-2/h5-6,13-14H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWWSRMIIYKHNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)OCC)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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